molecular formula C14H10N2O3S B5663825 N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide

N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide

Cat. No. B5663825
M. Wt: 286.31 g/mol
InChI Key: BPPCGOYKILJXCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques : The synthesis of similar compounds typically involves starting from a common intermediate, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, followed by reactions with specific thioles or thiazoles (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Molecular Structure Analysis

  • Structural Elucidation : The molecular structure of acetamide derivatives is often confirmed using techniques like IR, NMR, and mass spectra, providing insights into their molecular geometry and electronic structure (P. Yu et al., 2014).

Chemical Reactions and Properties

Physical Properties Analysis

  • Solubility and Stability : The physical properties like solubility, melting point, and stability of these compounds are crucial for their application in various fields. This often requires empirical testing and can be influenced by the molecular structure (Asal Fallah-Tafti et al., 2011).

Chemical Properties Analysis

  • Acidity and Basicity (pKa) : The pKa values of acetamide derivatives can be determined through UV spectroscopic studies, revealing their acidic and basic nature, which is crucial for predicting their behavior in biological systems (M. Duran & M. Canbaz, 2013).
  • Reactivity with Other Chemicals : These compounds can react with various chemicals, leading to the formation of new derivatives with potential pharmacological activities (Zhilin Wu et al., 2017).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-3-cyanothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8(17)16-14-10(5-15)11(6-20-14)9-2-3-12-13(4-9)19-7-18-12/h2-4,6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCGOYKILJXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CS1)C2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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